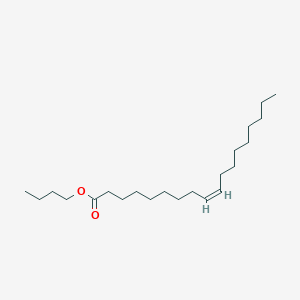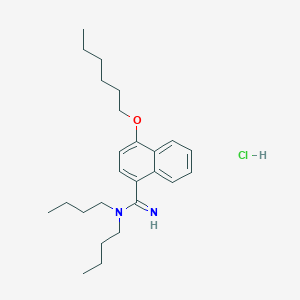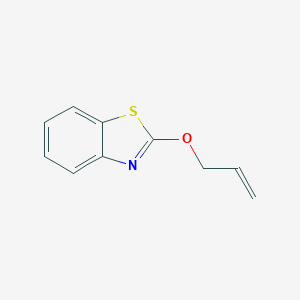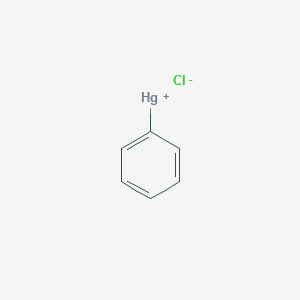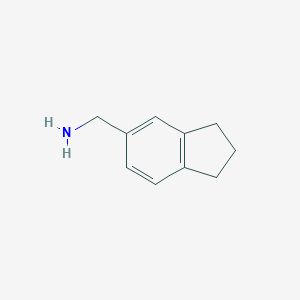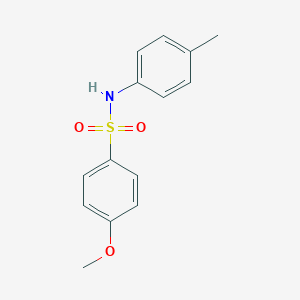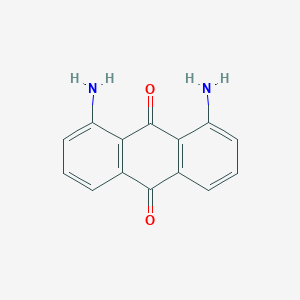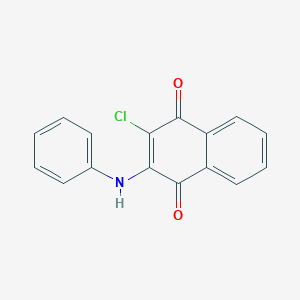
2-Anilino-3-chlor-1,4-Naphthochinon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone involves thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones, where substituents on the aniline ring influence the reaction outcome, leading to products like phenazine or 2-amino-3-(R-anilino)-1,4-naphthoquinone under specific conditions (Loredo-Carrillo et al., 2020). Moreover, novel derivatives have been synthesized with various substituents, showcasing the versatility of the chemical framework (Leyva et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives has been extensively analyzed, revealing dimorphic forms and distinct spectroscopic features (Matsunaga et al., 1977). These structural insights are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including photochemical 2+2 cycloaddition with alkenes, leading to novel cyclobutane derivatives (Naito et al., 1984). Its reactivity is influenced by its naphthoquinone core, facilitating diverse chemical transformations.
Physical Properties Analysis
Physical properties, such as dimorphism and vibrational spectra, have been studied, highlighting the compound's unique characteristics. These properties are influenced by substituents on the phenyl ring, affecting its vibrational bands and color (Matsunaga et al., 1977).
Chemical Properties Analysis
The chemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives have been explored through spectroscopic and theoretical studies. These investigations provide insights into the electronic structure and reactivity of the compound and its derivatives (Dias et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antifungal-Aktivität
2-Anilino-3-chlor-1,4-Naphthochinon wurde mit antifungaler Aktivität in Verbindung gebracht . Es wurde festgestellt, dass es den Umwandlungsprozess von Candida albicans, einem Pilz, der in der normalen menschlichen Flora vorkommt, aber unter bestimmten Bedingungen leichte bis tödliche Infektionen verursachen kann, hemmt .
Antibakterielle Eigenschaften
Diese Verbindung hat signifikante antibakterielle Eigenschaften gezeigt . Es wurde berichtet, dass die chemische Modifikation von Naphthochinonen ihre pharmakologischen Eigenschaften verbessert, indem Amine, Aminosäuren, Furan, Pyran, Pyrazol, Triazol, Indol und andere chemische Gruppen eingeführt werden .
Antitumormolеkülе
1,4-Naphthochinone, wie this compound, wurden auf ihre Antitumoreigenschaften untersucht . Es wurde festgestellt, dass sie bei der Behandlung von Krebs und multiresistenten Bakterien wirksam sind .
Synthese von heterocyclischen Verbindungen
2-Chlor-3-phenoxy-1,4-Naphthochinonderivate wurden als synthetische Zwischenprodukte für heterocyclische Verbindungen mit vielversprechender biologischer Aktivität verwendet .
Antituberkulosemittel
1,4-Naphthochinone, die in der Zwei-Position einen Substituenten wie eine Anilino-, Phenoxy- oder Arylthiogruppe besitzen, waren Gegenstand intensiver Forschung. Viele von ihnen finden Verwendung in einer Vielzahl von medizinischen und biologischen Anwendungen, wie z. B. Antituberkulosemittel .
Antimalariamittel
Diese Verbindungen wurden auch als Antimalariamittel verwendet . Das Vorhandensein eines Stickstoff-, Schwefel- oder Sauerstoffatoms ermöglicht die Modulation der Substituenteneffekte auf die elektronischen Eigenschaften des Chinonsystems
Wirkmechanismus
Target of Action
The primary target of 2-Anilino-3-chloro-1,4-naphthoquinone is the fungus Candida albicans . This fungus exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Mode of Action
The compound’s mode of action is associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Biochemical Pathways
The compound affects the conversion of Candida albicans from cellular yeast to filamentous form . Inhibition of this process by 2-Anilino-3-chloro-1,4-naphthoquinone was investigated to find some correlation between structure, redox properties, and biological activity .
Result of Action
The result of the compound’s action is the inhibition of the conversion of Candida albicans from cellular yeast to filamentous form . This inhibition can prevent the fungus from causing infections, making the compound potentially useful in antifungal treatments .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1090-16-0 | |
| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?
A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:
Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?
A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.
Q3: Has the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone been explored?
A3: While the provided abstracts don't specifically detail the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for 2-anilino-3-chloro-1,4-naphthoquinone, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



